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1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B2845367
CAS No.: 1422067-02-4
M. Wt: 154.213
InChI Key: WVMPOWXAPBHMBU-UHFFFAOYSA-N
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Description

Significance of Strained Spirocyclic Systems in Chemical Research

Strained spirocyclic systems, particularly those incorporating small rings like cyclobutane (B1203170) or azetidine (B1206935), are of considerable interest to chemists. The inherent ring strain in these molecules is a powerful tool, as its release can drive unique chemical transformations, enabling the efficient construction of complex molecular frameworks. nih.gov This reactivity has been harnessed in a variety of synthetic applications. nih.gov

Beyond their synthetic utility, strained spirocycles are increasingly valued as "sp³-rich" bioisosteres for common aromatic and non-spirocyclic motifs in drug candidates. The move away from "flatland" aromatic compounds towards more three-dimensional structures is a key trend in medicinal chemistry, as it often correlates with improved properties such as solubility and metabolic stability. google.com The defined three-dimensional arrangement of substituents on a rigid spirocyclic core allows for precise positioning within a biological target's binding site, which can enhance potency and selectivity. nih.gov For instance, small spirocyclic systems have been shown to increase basicity and decrease lipophilicity compared to their larger ring counterparts like piperazines, which are favorable traits for drug candidates. google.com

Historical Context of Diazaspiro[3.4]octane Motifs in Synthetic Chemistry

The exploration of diazaspiro[3.4]octane motifs has evolved from initial synthetic challenges to widespread application as versatile building blocks in medicinal chemistry. Early chemical literature focused on establishing robust and scalable synthetic routes to access these novel scaffolds. A key challenge in their synthesis is the construction of the quaternary spirocyclic center.

Various synthetic strategies have been developed over the years. One common approach involves a [3+2] cycloaddition reaction to form the five-membered ring. researchgate.net Other methods include multi-step routes that leverage enolate acylation to build the required quaternary carbon center. researchgate.net More recent advancements have focused on creating more direct and modular entry points to these scaffolds to facilitate their integration into drug discovery programs. researchgate.net The development of methods for creating orthogonally protected versions of the 2,6-diazaspiro[3.4]octane core has been particularly important, as it allows for selective functionalization at either of the two nitrogen atoms, enabling the synthesis of diverse compound libraries. researchgate.net This accessibility has cemented the 2,6-diazaspiro[3.4]octane core as a readily available and valuable component for diversity-oriented synthesis. mdpi.comresearchgate.net

Overview of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone and Related Analogs in Academic Literature

While the specific compound This compound is not extensively detailed in prominent academic literature, its structure represents a fundamental class of derivatives of the 2,6-diazaspiro[3.4]octane core: the N-acylated analogs. The synthesis of such compounds typically involves the acylation of the secondary amine in the six-membered ring of the diazaspirocycle. This reaction is a common and straightforward transformation in organic synthesis.

Academic research has thoroughly explored a wide range of N-acylated and other N-substituted analogs for various therapeutic applications. The ability to easily modify this nitrogen atom has made the scaffold a popular choice for structure-activity relationship (SAR) studies. For example, a series of N-furoyl derivatives of the 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for antitubercular activity. mdpi.comnih.gov In this study, the core scaffold was acylated with 5-nitrofuroic acid, leading to the identification of a potent lead compound against Mycobacterium tuberculosis. mdpi.comresearchgate.net

Other research has focused on different substitutions to explore a range of biological targets. A novel series of diazaspiro[3.4]octane derivatives was identified from a high-throughput screening campaign as being active against multiple stages of the malaria parasite Plasmodium falciparum. acs.org These findings spurred a medicinal chemistry program to optimize the scaffold for antimalarial activity. acs.org The versatility of the core is further highlighted by its incorporation into compounds designed as dopamine (B1211576) D3 receptor antagonists, hepatitis B capsid protein inhibitors, and menin-MLL1 interaction inhibitors for cancer treatment. mdpi.com

The table below summarizes various analogs of the 2,6-diazaspiro[3.4]octane core and their areas of investigation as documented in scientific literature.

Derivative ClassSubstituent ExampleInvestigated Application/Significance
N-AcylN-(5-nitro-2-furoyl)Antitubercular Agents mdpi.com
N-AlkylN-BenzylSynthetic Intermediate/Protecting Group researchgate.net
N-CarbamateN-tert-Butoxycarbonyl (Boc)Orthogonally Protected Synthetic Intermediate mdpi.com
N-SulfonylN-Methylsulfonyl (Mesyl)Synthetic Intermediate mdpi.com
Complex N-ArylVaried Aryl GroupsAntimalarial Agents acs.org

This body of research underscores the importance of the 2,6-diazaspiro[3.4]octane scaffold as a foundational structure in the development of new therapeutic agents. While This compound itself is not a major focus, the chemical principles of its formation and the broader significance of its structural class are well-established in the context of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B2845367 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone CAS No. 1422067-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMPOWXAPBHMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,6 Diazaspiro 3.4 Octan 6 Yl Ethanone and Its Structural Analogs

Strategies for the Construction of the 2,6-Diazaspiro[3.4]octane Scaffold

The assembly of the 2,6-diazaspiro[3.4]octane core, characterized by a quaternary carbon shared by an azetidine (B1206935) and a pyrrolidine (B122466) ring, can be achieved through several strategic approaches. These methods often focus on the efficient formation of the spirocyclic center and allow for the introduction of protecting groups that enable selective functionalization at different positions.

Modular Synthesis Approaches from Precursors

Modular synthesis provides a versatile pathway to the diazaspiro[3.4]octane framework, constructing the molecule from readily available starting materials through a sequence of conventional chemical transformations. researchgate.net A novel and efficient six-step synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane has been developed, highlighting a modular approach that is both robust and cost-effective for producing gram-scale quantities. thieme.de Such strategies are crucial for integrating these complex building blocks into medicinal chemistry programs. researchgate.net The modular nature of these syntheses allows for the strategic installation of different protecting groups, which is essential for subsequent, selective derivatization of the two distinct nitrogen atoms within the scaffold.

[3+2] Cycloaddition Reactions in Spirocycle Formation

Cycloaddition reactions are powerful tools for the rapid construction of cyclic and polycyclic scaffolds. Specifically, [3+2] cycloaddition has been effectively employed to form the five-membered pyrrolidine ring of the diazaspiro[3.4]octane system. researchgate.netresearchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile to generate a five-membered ring. An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate utilizes this approach, enabling the production of multi-gram quantities in relatively high yields. researchgate.net The efficiency and convergence of cycloaddition strategies make them highly valuable for generating molecular complexity from simpler precursors. whiterose.ac.uk In some cases, these reactions can be catalyzed by metals like scandium, as demonstrated in the formation of related 6,7-diazaspiro[3.4]octanes from bicyclo[1.1.0]butanes and azomethine imines, showcasing the versatility of cycloaddition chemistry in accessing novel spirocyclic systems. nih.gov

Enolate Acylation and Quaternary Carbon Center Formation

A key challenge in the synthesis of the 2,6-diazaspiro[3.4]octane scaffold is the construction of the spirocyclic all-carbon quaternary center. One effective strategy to achieve this is through enolate chemistry. researchgate.net A reported six-step route to the 2,6-diazaspiro[3.4]octane ring system leverages enolate acylation to build this requisite quaternary carbon. researchgate.net

Enolate ions, which are strong nucleophiles, can be alkylated or acylated at the α-carbon position. libretexts.orglibretexts.org The process typically involves the deprotonation of a ketone or ester to form an enolate, which then reacts with an electrophile. libretexts.org In the context of spirocycle synthesis, an intramolecular reaction of an enolate can lead to ring closure. Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been shown to efficiently forge 5-, 6-, and 7-membered rings, providing access to chiral, pharmaceutically relevant spirocyclic products. acs.org This general principle of using enolate chemistry to form a new carbon-carbon bond is central to building the sterically congested quaternary spiro-center of the diazaspiro[3.4]octane core.

Functionalization and Derivatization of the Spirocyclic Core

Once the 2,6-diazaspiro[3.4]octane scaffold is synthesized, its utility as a building block in medicinal chemistry relies on the ability to selectively functionalize it. The presence of two nitrogen atoms and other potential reactive sites allows for extensive derivatization to explore the chemical space around the core structure. mdpi.com

Amidation and Ester Manipulation Strategies

A common strategy for derivatization involves the manipulation of a carboxylic ester functional group attached to the spirocyclic core. A readily available building block, such as ethyl 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate, serves as a versatile starting point. mdpi.com The ester group can be readily converted into a wide range of amides through standard amidation procedures. For example, reaction of the core ester with various amines, such as isobutylamine or cyclopropylmethylamine, yields the corresponding carboxamide derivatives. mdpi.com This transformation is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with the desired amine.

Table 1: Examples of Amide Derivatives from a 2,6-Diazaspiro[3.4]octane Core Data sourced from a study on nitrofuran antitubercular leads. mdpi.com

Starting MaterialAmine ReagentResulting Compound
Ethyl 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylateIsobutylamine2-tert-Butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane
Ethyl 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylateCyclopropylmethylamine2-tert-Butoxycarbonyl-6-benzyl-N-(cyclopropylmethyl)-2,6-diazaspiro[3.4]octane-8-carboxamide

This amidation strategy allows for the introduction of diverse peripheral groups, which can significantly influence the biological activity of the final compound. mdpi.comnih.gov

Introduction of Heteroaryl Substituents (e.g., Azoles, Oxadiazoles)

Heteroaryl groups are prevalent in pharmaceuticals, and their introduction onto the 2,6-diazaspiro[3.4]octane scaffold is a key strategy for generating novel drug candidates. mdpi.comchemrxiv.org A diverse set of derivatives containing various azole substituents, such as imidazoles and triazoles, has been synthesized from a functionalized diazaspirooctane building block. mdpi.com

The synthesis of these heteroaryl derivatives often involves multi-step sequences starting from a core intermediate. For instance, a 1,2,4-triazole substituent can be introduced by first converting a core ester into a hydrazide by reacting it with hydrazine. mdpi.com The resulting hydrazide can then be reacted with an isothiocyanate (e.g., methyl isothiocyanate) and subsequently cyclized to form the desired N-methyl-1,2,4-triazole ring attached to the spirocyclic core. mdpi.com Similarly, imidazole derivatives can be synthesized through a series of transformations starting from the core building block. mdpi.com This approach demonstrates how a readily available, functionalized spirocycle can be elaborated into a library of compounds with diverse and complex heteroaryl peripheries. mdpi.comnih.gov

N-Alkylation and N-Acylation Reactions at Nitrogen Centers

The functionalization of the nitrogen centers in the 2,6-diazaspiro[3.4]octane core is a cornerstone for the synthesis of a diverse range of derivatives, including the target compound 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone. The differential reactivity of the two nitrogen atoms—one in a four-membered azetidine ring and the other in a five-membered pyrrolidine ring—can be exploited for selective modifications. Orthogonally protected 2,6-diazaspiro[3.4]octane analogues are versatile building blocks that facilitate these selective transformations.

N-Acylation: The introduction of an acyl group, such as the ethanone (B97240) moiety in the target compound, is typically achieved through standard acylation procedures. One common method involves a one-pot deprotection-acylation protocol. For instance, a protected 2,6-diazaspiro[3.4]octane derivative can be deprotected in situ, followed by the addition of an acylating agent to furnish the desired N-acylated product. The choice of acylating agent can be an acyl chloride or an anhydride. For the synthesis of this compound, acetyl chloride or acetic anhydride would be the reagents of choice. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid generated during the reaction. The reaction conditions, including solvent and temperature, can be optimized to achieve high yields and selectivity.

Acylating AgentBaseSolventTypical Conditions
Acetyl ChlorideTriethylamineDichloromethane0 °C to room temperature
Acetic AnhydridePyridineDichloromethaneRoom temperature

N-Alkylation: N-alkylation introduces an alkyl group onto one or both of the nitrogen atoms. Reductive amination is a common and effective method for this transformation. For example, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate has been reported, showcasing a practical application of N-alkylation. This reaction typically involves treating the parent diamine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. The choice of the carbonyl compound determines the alkyl group to be introduced.

Alkylating StrategyReagentsReducing Agent
Reductive AminationBenzaldehydeSodium triacetoxyborohydride
Direct AlkylationBenzyl (B1604629) bromidePotassium carbonate

Asymmetric Synthesis Approaches for Enantiomerically Pure 2,6-Diazaspiro[3.4]octane Derivatives

The stereochemistry of spirocyclic compounds plays a critical role in their biological activity. Consequently, the development of methods to obtain enantiomerically pure 2,6-diazaspiro[3.4]octane derivatives is of high importance. Two primary strategies are employed: the asymmetric synthesis of the spirocyclic core and the resolution of a racemic mixture.

One notable approach to asymmetric synthesis involves a two-step Kinugasa/Conia-ene-type sequential reaction to produce 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereo- and enantioselectivity. drugdiscoverytrends.com This method establishes the chirality of the spirocyclic framework early in the synthetic sequence.

Another powerful technique for generating chiral amines is the asymmetric hydrogenation of cyclic imines. This method has been successfully applied to the synthesis of various chiral nitrogen-containing heterocycles. acs.orgacs.orgresearchgate.netchinesechemsoc.org For the 2,6-diazaspiro[3.4]octane system, a suitable prochiral imine precursor could be synthesized and then subjected to hydrogenation using a chiral catalyst, such as an iridium or rhodium complex with a chiral phosphine ligand, to yield the enantiomerically enriched diamine.

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2,6-diazaspiro[3.4]octane or a suitable derivative. This can be achieved by several methods:

Diastereomeric Salt Formation: The racemic diamine can be treated with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the diamine.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. A racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

Asymmetric ApproachMethodKey Features
Asymmetric SynthesisKinugasa/Conia-ene reactionHigh diastereo- and enantioselectivity for specific derivatives. drugdiscoverytrends.com
Asymmetric SynthesisAsymmetric hydrogenation of a prochiral iminePotentially high enantiomeric excess using chiral metal catalysts. acs.orgacs.orgresearchgate.netchinesechemsoc.org
Chiral ResolutionDiastereomeric salt formationClassical method, relies on differential solubility.
Chiral ResolutionChiral HPLCAnalytical and preparative scale separation.

Optimization of Synthetic Routes for Scalable Production in Research Settings

Transitioning a synthetic route from a small-scale discovery setting to a larger, gram-scale production for further research necessitates careful optimization of the entire process. The primary goals of this optimization are to improve efficiency, ensure safety, and maintain cost-effectiveness without compromising the purity and yield of the final product.

Key Optimization Parameters:

Reagent and Solvent Selection: For larger scale synthesis, the use of expensive, hazardous, or difficult-to-handle reagents should be minimized. uk-cpi.com Greener and more readily available solvents are preferred. For instance, replacing a chlorinated solvent with a less toxic alternative can significantly improve the environmental footprint and safety of the process.

Reaction Conditions: Parameters such as temperature, reaction time, and concentration need to be carefully controlled and optimized. A slight change in these conditions can have a significant impact on the reaction outcome on a larger scale. For example, exothermic reactions that are easily managed in a small flask may require careful heat management in a larger reactor to prevent runaway reactions. chemtek.co.in

Process Safety: A thorough safety assessment of all steps is crucial before scaling up. This includes understanding the thermal stability of intermediates and the potential for hazardous by-products.

Example of Scalability Consideration for this compound:

In the N-acetylation step, using acetic anhydride might be preferable to acetyl chloride on a larger scale due to its lower volatility and reactivity, which can make the reaction easier to control. The purification of the final product could potentially be achieved by an acid-base extraction to remove unreacted starting materials and by-products, followed by crystallization to obtain a high-purity solid.

Optimization AspectSmall-Scale ApproachScalable Approach
Reagents May use expensive or hazardous reagents for convenience.Focus on cost-effective and safer alternatives. uk-cpi.com
Solvents Wide variety of solvents, including chlorinated ones.Preference for greener, less toxic solvents. uk-cpi.com
Purification Often relies on column chromatography.Development of crystallization or extraction methods. nih.gov
Safety Less critical due to small quantities.Thorough hazard analysis is essential. chemtek.co.in
Reaction Control Simple heating/cooling methods.Precise temperature control and heat management. chemtek.co.in

By systematically addressing these factors, a synthetic route for this compound and its analogs can be optimized for efficient and safe production on a scale suitable for extensive research and development.

Structural Elucidation and Conformational Analysis of 1 2,6 Diazaspiro 3.4 Octan 6 Yl Ethanone Derivatives

Advanced Spectroscopic Techniques for Definitive Structural Characterization

A definitive structural characterization of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone derivatives relies on a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. These techniques provide unambiguous evidence of connectivity, configuration, and conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques such as COSY, HSQC, HMBC, and NOESY/ROESY, is indispensable for the complete assignment of proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule. However, a detailed experimental dataset for this compound, including specific chemical shifts and coupling constants, is not documented in the available literature. Such data would be crucial for confirming the covalent structure and providing initial insights into the conformational behavior of the spirocyclic system.

Single-Crystal X-ray Diffraction Studies of Related Spirocycles

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles, which are fundamental for understanding the conformational preferences of a molecule in the solid state. At present, the crystal structure of this compound or its closely related derivatives has not been reported in publicly accessible crystallographic databases. Analysis of such a structure would be invaluable for validating the stereochemistry and providing a static picture of the ring puckering and the orientation of the acetyl group.

Conformational Preferences and Dynamics of the Diazaspiro[3.4]octane Ring System

The diazaspiro[3.4]octane ring system is expected to exhibit a limited number of low-energy conformations due to the inherent rigidity of the spirocyclic fusion of a five-membered and a four-membered ring. Computational modeling, such as density functional theory (DFT) calculations, and experimental techniques like variable-temperature NMR spectroscopy are powerful tools for investigating these conformational preferences and the energetic barriers to interconversion. Regrettably, specific studies detailing the conformational landscape, including the identification of the global minimum energy conformation and the dynamics of ring flipping or pseudorotation for this compound, are not available.

Stereochemical Investigations and Diastereoselective Synthesis

The creation of substituted derivatives of this compound can lead to the formation of multiple stereoisomers. The development of diastereoselective synthetic methods is therefore critical for accessing stereochemically pure compounds, which is often a prerequisite for their evaluation in biological systems. While synthetic routes to the parent 2,6-diazaspiro[3.4]octane scaffold have been described, detailed experimental procedures and results for the diastereoselective synthesis of substituted this compound derivatives, including reaction conditions, yields, and diastereomeric ratios, are not specifically reported in the surveyed literature.

Computational and Theoretical Investigations of 1 2,6 Diazaspiro 3.4 Octan 6 Yl Ethanone and Its Analogs

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodology is widely applied to similar spirocyclic systems. nih.gov

Such calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. From this, a variety of electronic properties can be determined. For instance, the distribution of electron density can be mapped to generate an electrostatic potential (ESP) surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule might interact with biological targets or other reagents.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Data from Quantum Mechanical Calculations on Analogous Heterocyclic Compounds

PropertyTypical Value/ObservationSignificance for this compound
HOMO Energy -6 to -8 eVIndicates potential sites for oxidation and interaction with electrophiles. The lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO.
LUMO Energy 1 to 3 eVSuggests sites susceptible to nucleophilic attack. The carbonyl carbon of the ethanone (B97240) group would be a likely candidate.
HOMO-LUMO Gap 7 to 10 eVA larger gap implies higher stability and lower reactivity.
ESP Maxima Positive values near amide protons and C-H bondsPredicts favorable interactions with negatively charged residues in a protein binding pocket.
ESP Minima Negative values near carbonyl oxygen and nitrogen lone pairsHighlights regions that can act as hydrogen bond acceptors.

Note: The data in this table are illustrative and based on general principles and calculations for analogous heterocyclic amide structures. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, flexibility, and interactions with its environment, typically an explicit solvent like water. researchgate.net

An MD simulation begins with a starting structure, often obtained from quantum mechanical calculations, which is then placed in a simulated box of solvent molecules. The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at subsequent small time steps. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior.

Analysis of the MD trajectory can yield valuable information such as:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of the simulation and whether the molecule has reached a conformational equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom and reveals the flexibility of different parts of the molecule. For this compound, one would expect higher fluctuations in the acetyl group compared to the more constrained spirocyclic core.

Conformational Clustering: By analyzing the trajectory, different stable conformations of the molecule can be identified and clustered, providing insight into the accessible conformational states and their relative populations.

These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

While docking studies specifically for this compound are not widely published, studies on very similar analogs, such as 2,6-diazaspiro[3.4]octan-7-one derivatives, have been successfully employed to design potent sigma-1 receptor antagonists. nih.gov In such a study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a derivative of the diazaspiro[3.4]octane scaffold, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, and to rank different binding poses.

The analysis of the docked pose reveals key interactions, such as:

Hydrogen bonds: The carbonyl oxygen of the ethanone group and the nitrogen atoms of the spirocycle can act as hydrogen bond acceptors or donors.

Hydrophobic interactions: The aliphatic rings of the spiro scaffold can form favorable interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic interactions: The partial charges on the atoms of the ligand interact with the electrostatic field of the protein.

Table 2: Illustrative Molecular Docking Results for a Hypothetical 2,6-Diazaspiro[3.4]octane Analog

ParameterResultInterpretation
Binding Energy -8.5 kcal/molIndicates a strong predicted binding affinity to the target protein.
Key Interacting Residues Tyr103, Trp164, Glu172Highlights the specific amino acids in the binding pocket that are crucial for ligand recognition.
Hydrogen Bonds Carbonyl oxygen with Tyr103 backbone NHA specific, stabilizing interaction that anchors the ligand in the binding site.
Hydrophobic Interactions Spirocyclic core with Trp164 side chainVan der Waals forces contributing to the overall binding affinity.

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The results are highly dependent on the specific ligand and protein target.

Computational Predictions of Bioisosteric Properties and Scaffold Permutations

Bioisosterism refers to the principle of replacing a functional group or a scaffold in a molecule with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties like metabolic stability or synthetic accessibility. nih.govnih.gov Computational methods are increasingly used to predict and identify potential bioisosteric replacements.

The 2,6-diazaspiro[3.4]octane scaffold itself can be considered a bioisostere for other cyclic diamines, such as piperazine, offering a more rigid and three-dimensional alternative. researchgate.net Theoretical studies on related strained spiro heterocycles have demonstrated their potential as bioisosteres for commonly used fragments in drug design. rsc.orgresearchgate.net

Computational approaches to identify bioisosteres for the 2,6-diazaspiro[3.4]octane scaffold or its substituents would involve:

Database Mining: Searching large chemical databases for fragments with similar properties, such as shape, volume, and electrostatic potential, to the scaffold of interest.

Property Calculations: Using quantum mechanics or molecular mechanics to calculate key physicochemical properties (e.g., dipole moment, polar surface area, lipophilicity) for a series of potential bioisosteric replacements and comparing them to the original scaffold.

For example, one could computationally evaluate replacing the azetidine (B1206935) ring of the spirocycle with a cyclobutane (B1203170) ring to reduce polarity, or substituting the cyclopentane (B165970) ring with a tetrahydrofuran (B95107) ring to introduce a hydrogen bond acceptor and increase solubility. These "scaffold hopping" permutations can lead to the discovery of novel chemical series with improved drug-like properties. nih.gov

Mechanistic Studies of Chemical Transformations Involving the 2,6-Diazaspiro[3.4]octane Moiety

Computational chemistry provides deep insights into the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. rsc.org For molecules containing the 2,6-diazaspiro[3.4]octane moiety, these methods can be used to understand and optimize their synthesis and derivatization.

For example, the synthesis of 2,6-diazaspiro[3.4]octane often involves intramolecular cyclization steps. researchgate.net Quantum mechanical calculations can be employed to model these reactions, calculating the activation energies for different possible pathways and identifying the most favorable route. This can help in choosing the optimal reagents and reaction conditions.

Furthermore, if the 2,6-diazaspiro[3.4]octane core is part of a larger molecule that undergoes a chemical transformation, computational methods can be used to study the influence of the spirocyclic scaffold on the reaction. For instance, the steric bulk and conformational rigidity of the scaffold might influence the stereoselectivity of a reaction at a nearby functional group. By modeling the transition states leading to different stereoisomers, the origins of the observed selectivity can be understood. Such computational studies are invaluable for the rational design of synthetic routes to complex molecules containing this important spirocyclic motif. whiterose.ac.uk

Structure Activity Relationship Sar Studies of 1 2,6 Diazaspiro 3.4 Octan 6 Yl Ethanone and Analogous Compounds

Impact of Acyl Substituents on Biological Target Interactions

The N-acyl group plays a pivotal role in modulating the biological activity of 2,6-diazaspiro[3.4]octane derivatives. While direct SAR studies systematically varying the acyl group from ethanone (B97240) (acetyl) on the 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone core are not extensively documented in publicly available literature, broader studies on N-acylated compounds provide significant insights. For instance, in a series of antitubercular agents, the acyl group was a more complex 5-nitro-2-furoyl moiety, which acted as a "warhead" essential for the observed activity against Mycobacterium tuberculosis. researchgate.net

The nature of the acyl substituent can influence several key properties of the molecule, including its electronic distribution, steric profile, and hydrogen bonding capacity, all of which are critical for target engagement. The introduction of an acetyl group, as in this compound, often serves to neutralize the basicity of the parent amine, which can be crucial for cell permeability and bioavailability. Studies on other heterocyclic compounds have shown that an N-acetyl group can significantly enhance antimicrobial activity compared to the unsubstituted parent amine. nih.gov

In the broader context of N-acylated compounds, the carbonyl moiety of the acyl group is a key interaction point. Modifications to this group can dramatically alter biological activity. For example, replacing the carbonyl with bioisosteric linkers can change the molecule's binding mode and pharmacokinetic properties. The ethanone group provides a simple yet effective acyl moiety that can be systematically modified to explore the SAR of this class of compounds.

Systemic Exploration of Substituents on the Diazaspiro[3.4]octane Periphery

The periphery of the 2,6-diazaspiro[3.4]octane scaffold offers multiple points for substitution, allowing for the fine-tuning of a compound's pharmacological profile. Research on antitubercular and antimalarial agents based on this scaffold has demonstrated that modifications at the second nitrogen atom (N2) and other positions on the rings significantly impact efficacy.

In a study of nitrofuran-based antitubercular agents, where the acyl group on N6 was kept constant as 5-nitro-2-furoyl, various substituents were introduced at the N2 position. mdpi.com The nature of the substituent at N2 had a profound effect on the antitubercular activity. For example, compounds with a benzyl (B1604629) group at N2 displayed moderate activity, which could be further modulated by substitutions on the benzyl ring.

Furthermore, exploration of substituents on the pyrrolidine (B122466) ring of the diazaspiro[3.4]octane core has been a key strategy in optimizing the activity of these compounds. In the development of antimalarial agents, a series of derivatives were synthesized with variations at the periphery of the diazaspiro[3.4]octane scaffold. researchgate.net These studies led to the identification of compounds with low nanomolar activity against asexual blood-stage Plasmodium falciparum and potent transmission-blocking properties. researchgate.net The data from these studies underscore the importance of systemic exploration of the scaffold's periphery to identify potent and selective bioactive compounds.

The following table illustrates the impact of peripheral substitutions on the antitubercular activity of some 2,6-diazaspiro[3.4]octane derivatives from a study by Vinogradova et al. It is important to note that in these examples, the acyl group is 5-nitro-2-furoyl, not ethanone.

CompoundSubstituent at N2Other SubstituentsMIC (μg/mL) against M. tuberculosis H37Rv
5aBenzyl8-carboxamide>12.5
5bBenzyl8-isobutylcarboxamide>12.5
12Methyl8-(1-benzyl-5-methyl-1H-imidazol-2-yl)>12.5
17Methylsulfonyl8-(4-methyl-4H-1,2,4-triazol-3-yl)0.016

Bioisosteric Replacements and Their Influence on Binding Affinity and Activity

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties. For this compound, the amide bond of the acetyl group is a prime candidate for such modifications. Amide bioisosteres can enhance metabolic stability, improve cell permeability, and alter target selectivity. drughunter.com

Another approach is the use of non-classical bioisosteres. For instance, a trifluoroethylamine group has been explored as an amide replacement. drughunter.com The electron-withdrawing nature of the trifluoromethyl group can mimic the carbonyl of the amide and enhance metabolic stability. drughunter.com The choice of a suitable bioisostere is highly context-dependent, and its success relies on maintaining the key interactions with the biological target while improving the drug-like properties of the parent molecule. drughunter.com

Rational Design Principles Derived from SAR Analysis for Enhanced Selectivity

The rational design of selective inhibitors is a cornerstone of modern drug discovery. From the SAR studies of 2,6-diazaspiro[3.4]octane analogs, several design principles can be derived to enhance selectivity for a specific biological target.

One key principle is the strategic functionalization of the diazaspiro[3.4]octane core. The three-dimensional arrangement of substituents on this rigid scaffold can be exploited to achieve selective interactions with the target protein. By introducing substituents that create favorable interactions with specific residues in the target's binding pocket while causing steric clashes with off-target proteins, selectivity can be significantly improved.

Another design strategy involves the modulation of the physicochemical properties of the molecule. As seen in the development of somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists, where a related 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core was used, modifying peripheral groups to reduce undesirable interactions with off-targets, such as the hERG potassium channel, is a critical step in developing safe and effective drugs. nih.gov

Furthermore, the application of bioisosteric replacements for the acyl group can lead to enhanced selectivity. By replacing the ethanone moiety with a group that has a different hydrogen bonding pattern or electrostatic potential, the binding profile of the compound can be altered to favor the desired target. The combination of scaffold decoration, property modulation, and bioisosteric replacement provides a powerful toolkit for the rational design of selective this compound analogs.

Advanced Applications and Future Directions in Chemical Biology and Medicinal Chemistry

Role as Molecular Probes and Chemical Tools for Biological Research

The unique conformational rigidity and sp³-rich nature of the 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone scaffold make it an attractive candidate for the development of molecular probes and chemical tools. The defined spatial arrangement of its functional groups can lead to highly specific interactions with biological targets. nih.govmdpi.com

The diazaspiro[3.4]octane core can serve as a central hub for the attachment of various functional groups, such as fluorophores, affinity tags, or reactive moieties, to probe biological systems. For instance, derivatives of this scaffold have been synthesized and evaluated for their potential in identifying novel therapeutic targets. The exploration of the molecular periphery of the 2,6-diazaspiro[3.4]octane core has led to the identification of potent antitubercular agents, demonstrating the scaffold's utility in generating diverse chemical matter for screening campaigns. mdpi.comnih.gov

The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, which can translate into higher affinity and selectivity. This property is particularly valuable for designing chemical probes to investigate the function and localization of specific proteins within a cellular context.

Integration into Targeted Protein Degradation Strategies (e.g., PROTACs)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. nih.govkilburnstrode.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govyoutube.com

While there is no direct published evidence of this compound being incorporated into a PROTAC, the diazaspiro[3.4]octane framework possesses several desirable features for such applications. The rigid and three-dimensional nature of this scaffold could be exploited in the linker region of a PROTAC, providing precise spatial orientation of the target-binding and E3 ligase-binding moieties. This can be crucial for the formation of a stable and productive ternary complex, a key determinant of PROTAC efficiency. nih.gov

Furthermore, the diazaspiro[3.4]octane scaffold itself could be explored as a novel E3 ligase binder. The discovery of new E3 ligase ligands is a critical area of research in the TPD field, as it would expand the repertoire of degradable proteins. nih.govnorthwestern.edu The amenability of the diazaspiro[3.4]octane core to diversification makes it a promising starting point for the design of libraries to screen for novel E3 ligase binders.

Table 1: Potential Roles of the Diazaspiro[3.4]octane Framework in PROTAC Design

PROTAC ComponentPotential Role of Diazaspiro[3.4]octane ScaffoldRationale
Linker Provide a rigid and conformationally defined linkerThe spirocyclic nature offers precise control over the distance and orientation between the two ends of the PROTAC, potentially enhancing ternary complex formation.
E3 Ligase Binder Serve as a novel scaffold for E3 ligase ligand discoveryThe scaffold's 3D geometry and chemical tractability allow for the creation of diverse libraries to screen against various E3 ligases.
Target Binding Moiety Act as a core scaffold for developing new target bindersThe "privileged" nature of the scaffold suggests its potential to bind to a range of biological targets with high affinity and selectivity.

Development of Next-Generation Chemical Scaffolds Based on the Diazaspiro[3.4]octane Framework

The 2,6-diazaspiro[3.4]octane motif is increasingly recognized as a valuable building block for the creation of next-generation chemical scaffolds with improved drug-like properties. mdpi.com Its sp³-rich character contributes to a more three-dimensional molecular shape, a feature that is often associated with enhanced selectivity and improved physicochemical properties compared to flat, aromatic compounds. researchgate.net

Research has demonstrated that incorporating the diazaspiro[3.4]octane core into molecules can lead to diverse biological activities. For example, a novel series of diazaspiro[3.4]octanes was identified to have activity against multiple stages of the human malaria parasite, Plasmodium falciparum. acs.orgacs.orgebi.ac.uk This highlights the potential of this scaffold to generate lead compounds for infectious diseases.

Moreover, the diazaspiro[3.4]octane framework has been incorporated into compounds targeting a range of other biological targets, including:

Hepatitis B capsid protein inhibitors mdpi.com

Menin-MLL1 interaction inhibitors for cancer treatment mdpi.com

MAP and PI3K signaling modulators mdpi.com

Selective dopamine (B1211576) D₃ receptor antagonists mdpi.com

VDAC1 inhibitors for diabetes treatment mdpi.com

This broad range of activities underscores the versatility of the diazaspiro[3.4]octane scaffold and its potential for the development of novel therapeutics across various disease areas.

Challenges and Opportunities in the Design and Synthesis of Complex Spirocyclic Compounds for Academic Inquiry

Despite the significant potential of spirocyclic compounds like this compound, their synthesis presents notable challenges. The construction of the spirocyclic core, particularly with control over stereochemistry at the spirocenter, can be complex and require multi-step synthetic sequences. semanticscholar.org

Key Synthetic Challenges:

Stereocontrol: The creation of the quaternary carbon at the spiro junction in a stereoselective manner is a significant hurdle.

Ring Strain: The synthesis of small rings, such as the cyclobutane (B1203170) portion of the diazaspiro[3.4]octane system, can be challenging due to ring strain.

Functionalization: The selective functionalization of the diazaspiro[3.4]octane core to introduce desired substituents for structure-activity relationship (SAR) studies can be intricate.

However, these challenges also present opportunities for innovation in synthetic organic chemistry. The development of novel and efficient synthetic methodologies for accessing complex spirocycles is an active area of research. nih.gov Recent advances in catalysis and reaction design are making these scaffolds more accessible to medicinal chemists. researchgate.net

The opportunity lies in leveraging these advanced synthetic methods to create libraries of novel spirocyclic compounds with diverse functionalities. These libraries can then be used to explore new areas of chemical space and identify compounds with novel biological activities. The continued development of synthetic routes to access compounds like this compound and its analogs will undoubtedly fuel future discoveries in chemical biology and medicinal chemistry. nih.govresearchgate.net

Q & A

Q. How can degradation pathways be characterized under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation products via HPLC-DAD.
  • Impurity Profiling : Reference standards like 2',6'-dihydroxyacetophenone (CAS 699-83-2) can help identify oxidation byproducts .

Methodological Notes

  • Key References : SHELX for crystallography , PubChem/CAS for structural data , and EPA DSSTox for toxicity frameworks .
  • Advanced Techniques : Prioritize high-throughput crystallography pipelines (SHELXC/D/E) for structural validation and phenotypic screening for mechanism discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.